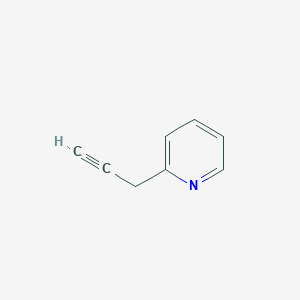
2-(Prop-2-YN-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-YN-1-YL)pyridine is an organic compound with the molecular formula C8H7N It features a pyridine ring substituted at the 2-position with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Alkylation of Pyridine: : One common method to synthesize 2-(Prop-2-YN-1-YL)pyridine involves the alkylation of pyridine with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
C5H5N+BrCH2C≡CH→C5H4NCH2C≡CH+KBr
-
Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where 2-bromopyridine reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
C5H4BrN+HC≡CCH2OH→C5H4NCH2C≡CH+Pd/Cu
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(Prop-2-YN-1-YL)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
-
Reduction: : Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 2-(propyl)pyridine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base
Major Products
Oxidation: Pyridine carboxylic acids
Reduction: 2-(Propyl)pyridine
Substitution: Varied substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-(Prop-2-YN-1-YL)pyridine has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
-
Material Science: : It is used in the synthesis of novel materials with specific electronic and optical properties, which are of interest in the development of sensors and electronic devices.
-
Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism by which 2-(Prop-2-YN-1-YL)pyridine exerts its effects depends on its application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
In Medicinal Chemistry: It may interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects, modulating the activity of enzymes or receptors.
In Catalysis: It coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
2-(Prop-2-YN-1-YL)pyridine can be compared with other alkynyl-substituted pyridines:
2-(Ethynyl)pyridine: Similar structure but with an ethynyl group instead of a propynyl group. It has different reactivity and applications.
2-(But-2-YN-1-YL)pyridine: Features a longer alkynyl chain, which can influence its physical properties and reactivity.
2-(Prop-2-YN-1-YL)quinoline: A quinoline derivative with a similar substituent, offering different electronic properties due to the extended aromatic system.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of alkynyl-substituted heterocycles in chemical research.
Properties
IUPAC Name |
2-prop-2-ynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h1,3-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFLAYOHILWZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
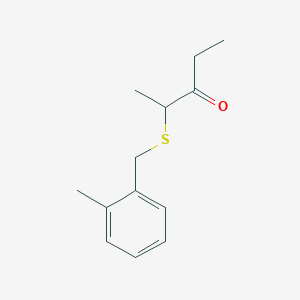
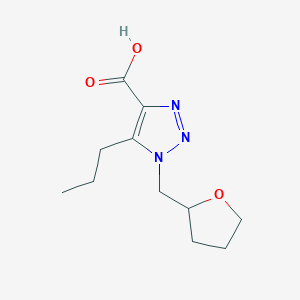
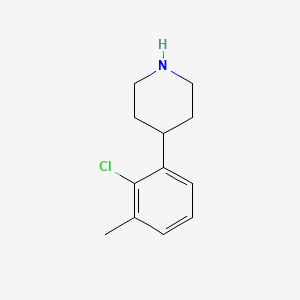
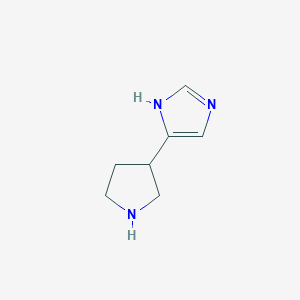
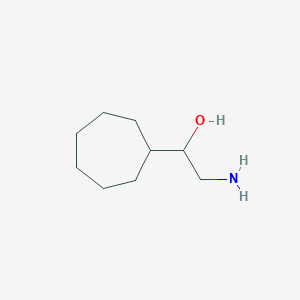
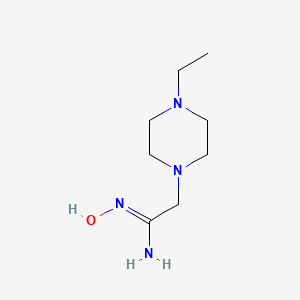
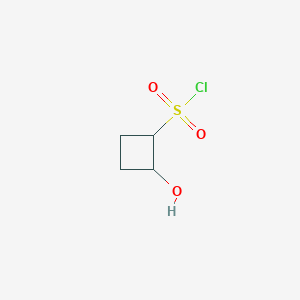
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)
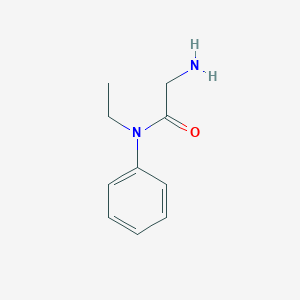
![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)
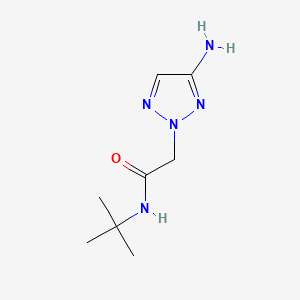
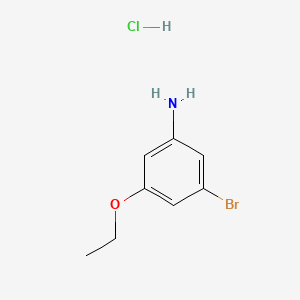
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
